ethyl 4-phenyl-1H-pyrazole-1-acetate ethyl 4-phenyl-1H-pyrazole-1-acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14017272
InChI: InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-9-12(8-14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
SMILES:
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

ethyl 4-phenyl-1H-pyrazole-1-acetate

CAS No.:

Cat. No.: VC14017272

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

ethyl 4-phenyl-1H-pyrazole-1-acetate -

Specification

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name ethyl 2-(4-phenylpyrazol-1-yl)acetate
Standard InChI InChI=1S/C13H14N2O2/c1-2-17-13(16)10-15-9-12(8-14-15)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Standard InChI Key WTLQRLRCTJHDFU-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CN1C=C(C=N1)C2=CC=CC=C2

Introduction

Molecular Structure and Chemical Identity

Ethyl 4-phenyl-1H-pyrazole-1-acetate belongs to the pyrazole family, a class of heterocyclic aromatic compounds featuring a five-membered ring with two adjacent nitrogen atoms. Its molecular structure comprises a pyrazole core substituted with a phenyl group at the 4-position and an ethyl acetate group at the 1-position. The compound’s IUPAC name, ethyl 2-(4-phenylpyrazol-1-yl)acetate, reflects this substitution pattern .

Structural Descriptors

The following table summarizes key molecular identifiers:

PropertyValueSource
Molecular FormulaC₁₃H₁₄N₂O₂
Molecular Weight230.26 g/mol
IUPAC Nameethyl 2-(4-phenylpyrazol-1-yl)acetate
Canonical SMILESCCOC(=O)CN1C=C(C=N1)C2=CC=CC=C2
InChIKeyWTLQRLRCTJHDFU-UHFFFAOYSA-N
PubChem CID14772168

The Canonical SMILES string illustrates the ethyl acetate side chain (-OCOC₂H₅) attached to the pyrazole nitrogen, while the phenyl group (-C₆H₅) occupies the 4-position of the heterocycle . The InChIKey provides a unique identifier for database searches, critical for computational chemistry applications .

Synthesis and Synthetic Methodologies

The synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate typically involves multi-step protocols centered on pyrazole ring formation and subsequent functionalization.

Pyrazole Ring Construction

Pyrazole synthesis often employs condensation reactions between hydrazine derivatives and 1,3-diketones or α,β-unsaturated carbonyl compounds. For ethyl 4-phenyl-1H-pyrazole-1-acetate, a plausible route involves:

  • Hydrazine Reaction: Reacting phenylacetaldehyde derivatives with hydrazine hydrate to form a hydrazone intermediate.

  • Cyclization: Intramolecular cyclization under acidic or basic conditions to yield the pyrazole core .

Functionalization Strategies

Post-cyclization, the ethyl acetate moiety is introduced via alkylation or nucleophilic substitution. For instance, treating 4-phenylpyrazole with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) facilitates the formation of the ester linkage at the 1-position .

Optimization Considerations

Recent advancements emphasize transition-metal-free methodologies to enhance sustainability. For example, calcium carbide has been explored as an acetylide source in pyrazole synthesis, reducing reliance on precious metal catalysts .

Spectroscopic Characterization

Structural elucidation of ethyl 4-phenyl-1H-pyrazole-1-acetate relies on spectroscopic techniques, including NMR, MS, and infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR: Key signals include:

    • A triplet at δ 1.2–1.4 ppm for the ethyl group’s methyl protons (-CH₂CH₃).

    • A quartet at δ 4.1–4.3 ppm for the methylene protons adjacent to the ester oxygen (-OCH₂).

    • Aromatic protons from the phenyl ring appear as a multiplet at δ 7.2–7.6 ppm .

  • ¹³C NMR: Peaks at δ 170–175 ppm confirm the ester carbonyl group, while aromatic carbons resonate between δ 125–140 ppm.

Mass Spectrometry (MS)

Electron ionization (EI) MS reveals a molecular ion peak at m/z 230.26, consistent with the molecular weight. Fragmentation patterns include loss of the ethyl group (m/z 185.04) and subsequent cleavage of the acetate moiety (m/z 130.07) .

Infrared (IR) Spectroscopy

IR spectra exhibit strong absorption bands at ~1740 cm⁻¹ (C=O stretch of the ester) and ~1600 cm⁻¹ (C=N stretch of the pyrazole ring).

Applications in Synthetic Chemistry

Ethyl 4-phenyl-1H-pyrazole-1-acetate serves as a versatile building block in organic synthesis.

Heterocyclic Functionalization

The pyrazole ring participates in Click chemistry reactions, enabling the synthesis of triazoles and other nitrogen-rich heterocycles. The acetate group acts as a leaving group in nucleophilic substitutions .

Catalytic Transformations

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can functionalize the phenyl ring, introducing diverse aryl or alkyl groups for structure-activity relationship (SAR) studies .

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